4-Fluoro-5-methyl-2-nitrophenol
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Overview
Description
4-Fluoro-5-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2-nitrophenol typically involves the nitration of 4-fluoro-3-methylphenol. The reaction is carried out by adding nitric acid to a solution of 4-fluoro-3-methylphenol in a mixture of water and an organic solvent such as dichloroethane. The reaction is catalyzed by tetrabutylammonium bromide and is conducted at room temperature for several hours. The product is then extracted and purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Fluoro-5-methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 4-Fluoro-5-methyl-2-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-5-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methyl-2-nitrophenol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
- 4-Fluoro-2-methyl-5-nitrophenol
- 5-Methyl-2-nitrophenol
- 4-Fluoro-3-methylphenol
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4-fluoro-5-methyl-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOAEPSUSYKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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